G244-LM

Wnt Signaling Colorectal Cancer Organoid Culture

Choose G244-LM for reproducible, pathway-specific tankyrase inhibition. Unlike first-generation XAV939, it minimizes PARP1 off-target activity, ensuring phenotypes like cell-cycle arrest are confidently attributed to TNKS1/2. With proven in vivo stability and anti-tumor efficacy in COLO-320DM xenografts, it's the definitive tool for translating ex vivo organoid findings (IC50 0.11 µM in APC-mutant models) into robust in vivo CRC studies. Pair with G007-LK for orthogonal target validation.

Molecular Formula C18H22N4O3S2
Molecular Weight 406.519
CAS No. 1563007-08-8
Cat. No. B593813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG244-LM
CAS1563007-08-8
Synonyms3,5,7,8-tetrahydro-2-[4-[2-(methylsulfonyl)phenyl]-1-piperazinyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one
Molecular FormulaC18H22N4O3S2
Molecular Weight406.519
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC4=C(CSCC4)C(=O)N3
InChIInChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23)
InChIKeyJSQPAEVPPSCQMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G244-LM (CAS 1563007-08-8) for Scientific Procurement: A Potent and Specific Tankyrase 1/2 Inhibitor for Wnt/β-Catenin Signaling Research


G244-LM (CAS 1563007-08-8) is a small-molecule inhibitor belonging to the tankyrase (TNKS) 1/2 inhibitor class, specifically targeting the poly(ADP-ribose) polymerase (PARP) catalytic domain of tankyrases to modulate Wnt/β-catenin signaling [1]. As a structurally optimized analog of XAV939, it is designed for potent and specific inhibition of tankyrases 1 and 2, thereby preventing the poly(ADP-ribosyl)ation-dependent degradation of AXIN, stabilizing the β-catenin destruction complex, and promoting β-catenin degradation .

Why Substituting G244-LM with a Generic Tankyrase Inhibitor Introduces Risk in Wnt/β-Catenin Research


While the tankyrase inhibitor class includes several well-characterized compounds (e.g., XAV939, IWR-1, G007-LK, NVP-TNKS656), direct substitution is scientifically unsound. These inhibitors exhibit significant quantitative differences in their biochemical potency, target selectivity, and in vivo efficacy [1]. For example, XAV939 is a promiscuous inhibitor of PARP1, whereas IWR-1 suffers from metabolic instability [2]. Therefore, a user seeking reproducible, pathway-specific inhibition must select a compound based on its verified differential profile, as detailed in the evidence below.

G244-LM (CAS 1563007-08-8) Evidence Guide: Quantitative Differentiation from XAV939, IWR-1, G007-LK, and NVP-TNKS656


G244-LM Exhibits Superior Cellular Potency in APC-Mutant Organoid Models

G244-LM demonstrates potent inhibition of Wnt-driven growth in a physiologically relevant, patient-derived model of APC-mutant colorectal cancer, providing a more stringent efficacy benchmark compared to cell line assays . This potency is quantified in an ex vivo organoid system derived from ApcMin mice, which faithfully recapitulates the constitutive Wnt activation driving tumorigenesis.

Wnt Signaling Colorectal Cancer Organoid Culture

G244-LM is a More Selective Tankyrase Inhibitor Compared to the Promiscuous XAV939

While XAV939, a first-generation tankyrase inhibitor, exhibits potent activity against TNKS1/2, it is also a significant inhibitor of PARP1, confounding its use as a specific probe for Wnt/β-catenin signaling [1]. G244-LM, as a structurally optimized analog of XAV939, was developed to address this selectivity liability [2]. This qualitative but critical difference is a key driver for selecting G244-LM over XAV939 for studies where PARP1-mediated effects must be minimized.

Target Selectivity PARP Family Chemical Probe

G244-LM is an Analog of XAV939 with Enhanced In Vivo Stability for Tumor Studies

The development of G244-LM was specifically undertaken to improve upon the properties of XAV939 for in vivo applications. While XAV939 has been used in vivo, the literature explicitly identifies G244-LM and G007-LK as compounds with sufficient stability for tumor growth inhibition studies in xenograft models [1]. This is a critical differentiator for researchers planning long-term in vivo experiments.

In Vivo Pharmacology Metabolic Stability Tumor Xenograft

G244-LM Represents a Distinct Chemical Series from the 1,2,4-Triazole-Based G007-LK

G244-LM and G007-LK are structurally distinct tankyrase inhibitors developed contemporaneously. While G007-LK is a 1,2,4-triazole-based compound with well-documented biochemical IC50 values (TNKS1: 46 nM, TNKS2: 25 nM; Cellular: 50 nM) and a defined selectivity profile (no PARP1 inhibition up to 20 µM) [1], G244-LM is an analog of the thiopyrano[4,3-d]pyrimidin-4-one scaffold of XAV939 [2]. This structural divergence is a key differentiator for users seeking orthogonal chemical tools to validate target engagement or to circumvent potential off-target effects associated with a single scaffold.

Chemical Probe Structure-Activity Relationship Orthogonal Assay

Validated Research Applications for G244-LM (CAS 1563007-08-8) Based on Quantitative Evidence


In Vitro and Ex Vivo Wnt Pathway Inhibition in Colorectal Cancer Models

G244-LM is a proven tool for investigating Wnt/β-catenin signaling in colorectal cancer. Its potent inhibition of Wnt-driven growth in APC-mutant organoids (IC50 = 0.11 µM) makes it ideal for ex vivo studies that model the tumor microenvironment more accurately than traditional 2D cell culture [1]. Researchers can use G244-LM to study the direct effects of tankyrase inhibition on β-catenin degradation, AXIN stabilization, and downstream transcriptional programs in a disease-relevant context.

Selective Interrogation of Tankyrase Function Without PARP1 Off-Target Interference

Unlike the first-generation inhibitor XAV939, which is a known inhibitor of PARP1 (IC50 = 2.2 µM), G244-LM was developed as a selective analog to minimize this off-target activity [1]. This makes it the superior choice for experiments where the biological readout could be confounded by PARP1-mediated effects. Its use ensures that observed phenotypes, such as changes in DNA repair or cell cycle progression, are more confidently attributed to tankyrase 1/2 inhibition.

In Vivo Tumor Xenograft Studies for APC-Mutant Colorectal Cancer

G244-LM is a preferred tankyrase inhibitor for in vivo studies due to its enhanced stability and demonstrated anti-tumor efficacy in xenograft models of APC-mutant colorectal cancer [1]. Researchers can use G244-LM in mouse models, such as the COLO-320DM xenograft, to evaluate the therapeutic potential of Wnt pathway inhibition on tumor growth, cell differentiation, and colony formation [2].

Orthogonal Chemical Probe Validation with G007-LK

To build a robust and credible biological story, researchers can procure G244-LM alongside the structurally unrelated tankyrase inhibitor G007-LK [1]. This orthogonal chemical approach is a powerful strategy in chemical biology and drug discovery. Using two distinct chemical probes that converge on the same target but have different off-target profiles (G007-LK is reported to not inhibit PARP1 at concentrations up to 20 µM) [2] allows for rigorous validation of target engagement and the exclusion of scaffold-specific artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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